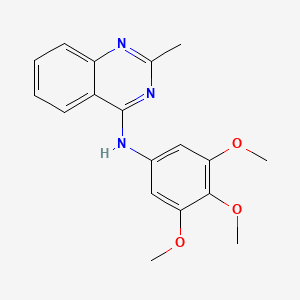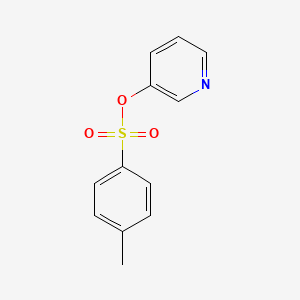
tert-butyl 4-(6-bromo-1H-indazol-3-yl)piperazine-1-carboxylate
Übersicht
Beschreibung
1,1-Dimethylethyl 4-(6-bromo-1H-indazol-3-yl)-1-piperazinecarboxylate is a complex organic compound that belongs to the class of indazole derivatives. Indazole derivatives are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Vorbereitungsmethoden
The synthesis of tert-butyl 4-(6-bromo-1H-indazol-3-yl)piperazine-1-carboxylate typically involves multiple steps. One common method starts with the preparation of 6-bromo-1H-indazole-3-amine, which is then reacted with 1,1-dimethylethyl 4-piperazinecarboxylate under specific conditions to yield the desired compound. The reaction conditions often involve the use of solvents like ethanol or butanol and reagents such as hydrazine hydrate .
Analyse Chemischer Reaktionen
1,1-Dimethylethyl 4-(6-bromo-1H-indazol-3-yl)-1-piperazinecarboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the bromine atom, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
1,1-Dimethylethyl 4-(6-bromo-1H-indazol-3-yl)-1-piperazinecarboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: It can be used in the development of new materials or as a catalyst in various chemical reactions.
Wirkmechanismus
The mechanism of action of tert-butyl 4-(6-bromo-1H-indazol-3-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
1,1-Dimethylethyl 4-(6-bromo-1H-indazol-3-yl)-1-piperazinecarboxylate can be compared with other indazole derivatives such as:
6-Bromo-1H-indazol-3-amine: A precursor in the synthesis of the compound.
N-(6-bromo-1H-indazol-3-yl)-2,2,2-trifluoroacetamide: Another indazole derivative with different functional groups.
(6-Bromo-1H-indazol-4-yl)methanol: A similar compound with a different substitution pattern on the indazole ring.
These compounds share similar core structures but differ in their functional groups and substitution patterns, leading to variations in their chemical and biological properties .
Eigenschaften
Molekularformel |
C16H21BrN4O2 |
|---|---|
Molekulargewicht |
381.27 g/mol |
IUPAC-Name |
tert-butyl 4-(6-bromo-1H-indazol-3-yl)piperazine-1-carboxylate |
InChI |
InChI=1S/C16H21BrN4O2/c1-16(2,3)23-15(22)21-8-6-20(7-9-21)14-12-5-4-11(17)10-13(12)18-19-14/h4-5,10H,6-9H2,1-3H3,(H,18,19) |
InChI-Schlüssel |
LXCOUNGTKJBIEU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=NNC3=C2C=CC(=C3)Br |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![6'-(Cyclobutylmethoxy)spiro[cyclohexane-1,2'-indene]-1',4(3'H)-dione](/img/structure/B8689745.png)









